An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-7-(3-chloropropoxy)quinazoline
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-7-(3-chloropropoxy)quinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-7-(3-chloropropoxy)quinazoline, a key intermediate in the synthesis of various targeted therapies, is a molecule of significant interest in medicinal chemistry and pharmaceutical development. Its physicochemical properties are fundamental to optimizing reaction conditions, ensuring purity, and developing stable formulations. This technical guide provides a comprehensive analysis of the known and predicted physicochemical characteristics of 4-Chloro-7-(3-chloropropoxy)quinazoline (CAS No. 557770-90-8). We will delve into its structural features, physical properties, and spectral signature, while also providing field-proven, detailed experimental protocols for its characterization. This document is designed to be a practical resource for researchers, enabling a deeper understanding of this compound's behavior and facilitating its effective use in drug discovery and development pipelines.
Introduction: The Quinazoline Scaffold in Modern Therapeutics
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic aromatic structure provides a versatile platform for the introduction of various substituents, allowing for the fine-tuning of pharmacological activity. Quinazoline derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[3]
4-Chloro-7-(3-chloropropoxy)quinazoline serves as a critical building block in the synthesis of several notable quinazoline-based pharmaceuticals. The chloro group at the 4-position is a key reactive handle for nucleophilic substitution, a common strategy in the synthesis of these drugs.[1] A thorough understanding of the physicochemical properties of this intermediate is therefore not merely academic but a practical necessity for process chemists and formulation scientists.
Molecular Structure and Chemical Identity
The foundational aspect of understanding any chemical entity is its structure. The structural formula and key identifiers for 4-Chloro-7-(3-chloropropoxy)quinazoline are presented below.
-
Chemical Name: 4-Chloro-7-(3-chloropropoxy)quinazoline
-
Molecular Formula: C₁₁H₁₀Cl₂N₂O[4]
-
Molecular Weight: 257.12 g/mol [4]
Caption: Chemical structure of 4-Chloro-7-(3-chloropropoxy)quinazoline.
Physicochemical Properties: A Data-Driven Overview
Precise physicochemical data is paramount for predicting a compound's behavior in various environments. While experimentally determined values for 4-Chloro-7-(3-chloropropoxy)quinazoline are not extensively reported in peer-reviewed literature, a combination of predicted data from reliable chemical suppliers and analogous compound data provides a solid foundation for its characterization.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Weight | 257.12 g/mol | Calculated from molecular formula C₁₁H₁₀Cl₂N₂O.[4] |
| Appearance | Expected to be a solid. | Based on related quinazoline derivatives. |
| Melting Point | Not experimentally determined. | Quinazolinone derivatives are generally high-melting crystalline products.[6] |
| Boiling Point | 406.5 ± 30.0 °C | Predicted.[7] |
| Density | 1.350 ± 0.06 g/cm³ | Predicted.[7] |
| pKa | 0.92 ± 0.30 | Predicted.[7] |
| Solubility | Generally insoluble in water, soluble in some organic solvents. | Based on general solubility of quinazolinone derivatives.[6] Studies on pyrazolo quinazolines show good solubility in DMF.[8] |
Analytical Characterization: Experimental Protocols
The definitive identification and purity assessment of 4-Chloro-7-(3-chloropropoxy)quinazoline requires a suite of analytical techniques. The following protocols are based on established methods for the characterization of quinazoline derivatives and serve as a robust starting point for laboratory investigation.[9][10][11]
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
HPLC is the cornerstone for determining the purity of pharmaceutical intermediates and for monitoring their stability over time. A stability-indicating HPLC method can separate the parent compound from any potential degradation products.[12][13]
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution using acetonitrile and water is often effective. A typical gradient might start at 50:50 acetonitrile:water and ramp up to 90:10 acetonitrile:water over 20 minutes. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance, typically around 254 nm for quinazoline derivatives.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.
Spectroscopic Characterization
NMR is indispensable for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
Expected Resonances:
-
Aromatic protons on the quinazoline ring system.
-
Protons of the chloropropoxy side chain, which will likely appear as triplets and a multiplet.
-
The chemical shifts and coupling constants will be diagnostic of the substitution pattern.
-
-
Sample Preparation: A more concentrated sample (~20-50 mg) in a deuterated solvent is typically required.
-
Expected Resonances:
-
Distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons in the quinazoline ring will be in the aromatic region, while the aliphatic carbons of the side chain will be upfield.
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Technique: Electrospray ionization (ESI) is a suitable method for this type of compound.
-
Expected Ion: The protonated molecule [M+H]⁺ should be observed, confirming the molecular weight.
-
Fragmentation: Analysis of the fragmentation pattern can provide further structural confirmation.
IR spectroscopy is useful for identifying the functional groups present in the molecule.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.
-
Expected Absorptions:
-
C-Cl stretching vibrations.
-
C-O-C (ether) stretching vibrations.
-
C=N and C=C stretching vibrations characteristic of the quinazoline ring.
-
C-H stretching and bending vibrations for both aromatic and aliphatic protons.
-
Stability Profile and Forced Degradation Studies
Understanding the stability of a pharmaceutical intermediate is critical for defining storage conditions and shelf-life. Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[14][15]
Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat the compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period. Quinazolines can be susceptible to hydrolysis under acidic conditions.[2][9]
-
Base Hydrolysis: Treat the compound with 0.1 M NaOH at an elevated temperature. Quinazolines often show significant degradation under alkaline conditions.[9]
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature or slightly elevated temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose a solution of the compound to UV light.
The resulting samples should be analyzed by the validated HPLC method to assess the extent of degradation and to separate the degradation products from the parent compound.
Caption: Overview of forced degradation stress conditions.
Safety and Handling
-
General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]
-
Inhalation: Avoid breathing dust. May cause respiratory irritation.
-
Skin Contact: Avoid contact with skin. May cause skin irritation.
-
Eye Contact: Avoid contact with eyes. May cause serious eye irritation or damage.
-
Ingestion: Do not ingest. May be harmful if swallowed.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
4-Chloro-7-(3-chloropropoxy)quinazoline is a valuable intermediate in pharmaceutical synthesis. This guide has provided a comprehensive overview of its physicochemical properties, drawing upon predicted data and information from structurally related compounds. The detailed experimental protocols for analytical characterization and stability assessment offer a practical framework for researchers working with this molecule. A thorough understanding and application of this knowledge will undoubtedly contribute to the successful and efficient use of 4-Chloro-7-(3-chloropropoxy)quinazoline in the development of novel therapeutics.
References
-
Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. (n.d.). Semantic Scholar. Retrieved from [Link]
-
STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. (n.d.). CIBTech. Retrieved from [Link]
- The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. (2003). Journal of Pharmaceutical and Biomedical Analysis, 31(4), 775-83.
-
Chemistry and activity of quinazoline moiety: A systematic review study. (n.d.). Retrieved from [Link]
-
Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2005). ResearchGate. Retrieved from [Link]
-
A short review on synthetic strategies towards quinazoline based anticancer drugs. (n.d.). Arkivoc. Retrieved from [Link]
-
POCl3 Chlorination of 4-Quinazolones. (2015). ResearchGate. Retrieved from [Link]
-
Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2011). ResearchGate. Retrieved from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]
-
forced degradation study: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Quinazoline. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PMC. Retrieved from [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved from [Link]
- Process for the preparation of 4- (3'-chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline. (n.d.). Google Patents.
- Quinazoline derivatives: synthesis and bioactivities. (2013). Chemistry Central Journal, 7(1), 95.
-
HPLC analysis of 125 I labeled quinazoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. (n.d.). PubMed. Retrieved from [Link]
-
4-Chloro-7-methoxy-6-(3-(4-morpholinyl)propoxy)quinazoline. (n.d.). PubChem. Retrieved from [Link]
-
CAS 557770-90-8 suppliers, 4-Chloro-7-[3-chloropropoxy]quinazoline suppliers. (n.d.). Pharma Info Source. Retrieved from [Link]
-
4-(3-CHLORO-4-FLUOROANILINO)-7-METHOXY-6-(3-MORPHOLINOPROPOXY)QUINAZOLINE. (n.d.). ChemBK. Retrieved from [Link]
-
Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. (n.d.). PMC. Retrieved from [Link]
-
Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. (2017). ResearchGate. Retrieved from [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Quinazoline - Wikipedia [en.wikipedia.org]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 557770-90-8|4-Chloro-7-(3-chloropropoxy)quinazoline|BLD Pharm [bldpharm.com]
- 6. Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal [ijpca.org]
- 7. 557770-90-8 CAS MSDS (7-(3-CHLOROPROPOXY)-4-CHLOROQUINAZOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. cibtech.org [cibtech.org]
- 9. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. forced degradation study: Topics by Science.gov [science.gov]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
- 18. 4-Chloroquinazoline 97 5190-68-1 [sigmaaldrich.com]
- 19. chemscene.com [chemscene.com]
